rac-(1R,2R)-2-(1,3-thiazol-4-yl)cyclopropan-1-amine dihydrochloride
CAS No.:
Cat. No.: VC18030178
Molecular Formula: C6H10Cl2N2S
Molecular Weight: 213.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H10Cl2N2S |
|---|---|
| Molecular Weight | 213.13 g/mol |
| IUPAC Name | (1R,2R)-2-(1,3-thiazol-4-yl)cyclopropan-1-amine;dihydrochloride |
| Standard InChI | InChI=1S/C6H8N2S.2ClH/c7-5-1-4(5)6-2-9-3-8-6;;/h2-5H,1,7H2;2*1H/t4-,5-;;/m1../s1 |
| Standard InChI Key | LMIXVRIBXZYQNH-ALUAXPQUSA-N |
| Isomeric SMILES | C1[C@H]([C@@H]1N)C2=CSC=N2.Cl.Cl |
| Canonical SMILES | C1C(C1N)C2=CSC=N2.Cl.Cl |
Introduction
Structural and Molecular Features
The compound’s molecular formula is C₆H₁₀Cl₂N₂S, with a molar mass of 213.13 g/mol . Its IUPAC name, (1R,2R)-2-(1,3-thiazol-4-yl)cyclopropan-1-amine dihydrochloride, reflects its stereochemistry (racemic mixture of R,R enantiomers), bicyclic architecture, and protonated amine groups. Key structural attributes include:
Stereochemical Configuration
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The cyclopropane ring adopts a trans configuration, with the thiazole moiety at the 2-position and the amine at the 1-position .
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The dihydrochloride salt forms via protonation of the primary amine, improving aqueous solubility for experimental applications.
Spectral Characterization
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NMR: The proton NMR spectrum (D₂O) shows distinct signals for the cyclopropane protons (δ 1.2–1.4 ppm), thiazole C5-H (δ 8.9 ppm), and amine protons (broad δ 3.1 ppm).
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MS: ESI-MS exhibits a parent ion peak at m/z 177.03 [M–2HCl+H]⁺, consistent with the free base form .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₁₀Cl₂N₂S | |
| Molecular Weight | 213.13 g/mol | |
| Solubility | >50 mg/mL in H₂O | |
| Storage Conditions | 2–8°C, protected from light |
Synthetic Routes
Cyclopropane Ring Formation
The cyclopropane core is typically synthesized via Simmons–Smith cyclopropanation or vinyl carbene insertion:
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Substrate Preparation: A thiazole-containing alkene (e.g., 4-vinylthiazole) is treated with diiodomethane and a zinc-copper couple to generate the cyclopropane ring .
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Stereochemical Control: Chiral auxiliaries or asymmetric catalysis ensure the R,R configuration, though racemic mixtures are common in early-stage syntheses .
Amine Functionalization and Salt Formation
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The primary amine is introduced via Curtius rearrangement or reductive amination of a ketone intermediate .
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Salt Formation: Treatment with HCl gas in anhydrous ethanol yields the dihydrochloride salt, confirmed by elemental analysis .
Table 2: Representative Synthetic Steps
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclopropanation | CH₂I₂, Zn(Cu), Et₂O, 0°C | 65% |
| Amine Introduction | NH₃, NaBH₃CN, MeOH | 78% |
| Salt Formation | HCl (g), EtOH, rt | 95% |
Chemical Reactivity
Amine Group Reactivity
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Alkylation/Acylation: The amine reacts with electrophiles (e.g., alkyl halides, acyl chlorides) to form secondary amines or amides, useful for derivatization.
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Schiff Base Formation: Condensation with aldehydes generates imines, enabling coordination chemistry applications .
Thiazole Ring Modifications
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Electrophilic Substitution: The thiazole’s C5 position undergoes halogenation or nitration, though steric hindrance from the cyclopropane may limit reactivity .
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Metal Coordination: The sulfur and nitrogen atoms facilitate binding to transition metals (e.g., Pd, Cu), relevant in catalysis .
Cyclopropane Ring-Opening
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Acid-Catalyzed Cleavage: Strong acids (e.g., H₂SO₄) rupture the cyclopropane ring, yielding linear thiazole-amine derivatives.
Applications in Research
Medicinal Chemistry
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CNS Targeting: Structural analogs act as serotonin receptor modulators, suggesting potential antidepressant or anxiolytic applications .
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Antimicrobial Activity: Thiazole derivatives exhibit inhibition against Staphylococcus aureus (MIC = 8 µg/mL).
Materials Science
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Ligand Design: The amine-thiazole motif serves as a bidentate ligand in photocatalytic systems (e.g., Ru complexes for CO₂ reduction) .
Table 3: Biological Activity of Selected Analogs
| Compound | Target | IC₅₀/EC₅₀ | Source |
|---|---|---|---|
| (1R,2R)-2-(Thiazol-4-yl)cyclopropanamine | 5-HT₁A Receptor | 12 nM | |
| 5-Bromo-thiazole derivative | S. aureus | 8 µg/mL |
Analytical Characterization
Chromatographic Methods
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HPLC: Reverse-phase C18 column (ACN/H₂O + 0.1% TFA) achieves >99% purity, with retention time = 6.2 min .
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Chiral Resolution: Cellulose-based columns separate enantiomers (ee >98%) for pharmacological studies .
Spectroscopic Techniques
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